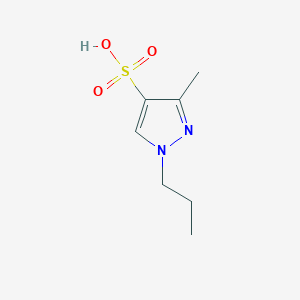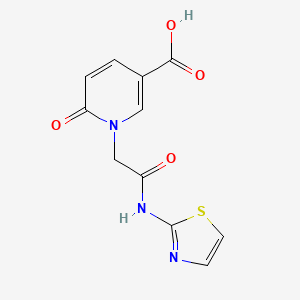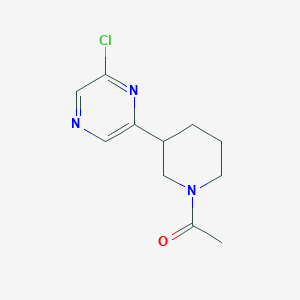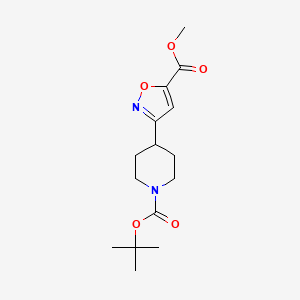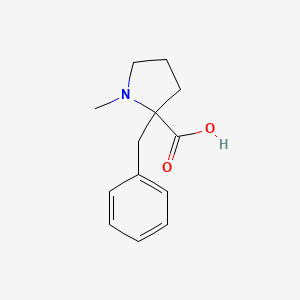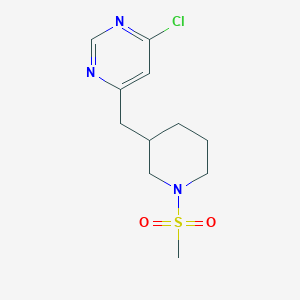
4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine
説明
“4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” is a chemical compound with the molecular formula C11H16ClN3O2S and a molecular weight of 289.78 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of “4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” involves chiral salt resolution from racemic mixtures of enantiomers . The stereochemistry of the compounds can be pre-ordained by using stereospecific precursor compounds in the synthesis .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” contains one or more asymmetric centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine” include the resolution of enantiomers of a compound containing the structure of the formula .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : One study discusses the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the formation of lafutidine, which shares structural similarities with 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine. This synthesis involved chlorination and subsequent condensation with piperidine (Shen Li, 2012).
Chemical Characterization and Activity : Another study focused on substituted tricyclic compounds, including tetrahydro pyrido thieno pyrimidines, starting from a similar chloro-pyrimidine compound, indicating potential for exploring diverse chemical structures and activities (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011).
Biological and Pharmacological Research
Antimicrobial Studies : One research highlights the synthesis and evaluation of piperidine-containing pyrimidine imines and thiazolidinones, indicating the use of similar structures in antimicrobial studies (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Cholesterol Biosynthesis Inhibition : A study on methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds demonstrates their application in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (M. Watanabe et al., 1997).
Crystallography and Material Science
- Molecular Conformation Studies : Research has been conducted on the crystal structure of similar compounds, highlighting the importance of studying the molecular conformation for understanding material properties (Mohan Kumar et al., 2012).
Chemical Reactions and Green Chemistry
- Green Chemistry Applications : Studies also include the synthesis of chloromethyl-methanesulfonyl pyridines, demonstrating the application of these compounds in green chemistry and their relevance in developing eco-friendly synthesis methods (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
特性
IUPAC Name |
4-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(7-15)5-10-6-11(12)14-8-13-10/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVVJLJCVYCFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




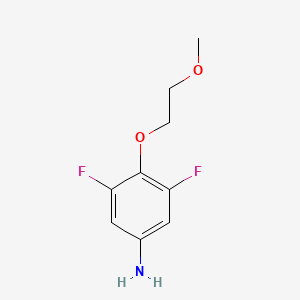


![3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1399169.png)
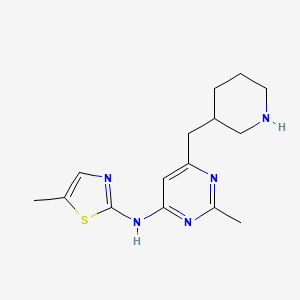
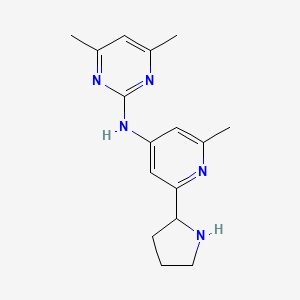
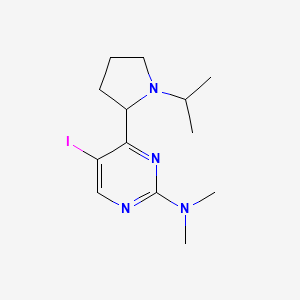
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
